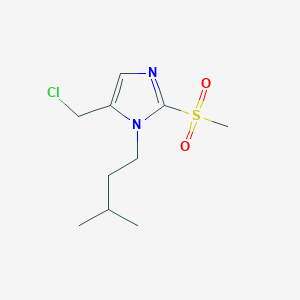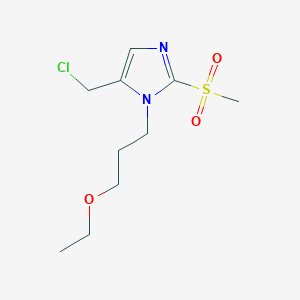
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole (CEMI) is an organic compound with a wide range of industrial and scientific applications. CEMI is a colorless, odorless, and slightly viscous liquid that has been used in a variety of organic synthesis methods, as well as for research applications in the fields of biochemistry and physiology.
作用機序
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole acts as an inhibitor of certain enzymes, such as cytochrome P450 and proteases. It also acts as an inhibitor of certain transporters, such as the multidrug resistance-associated protein (MRP). In addition, 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has been found to inhibit the activity of certain transcription factors, such as NF-κB.
Biochemical and Physiological Effects
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, transporters, and transcription factors, as discussed above. In addition, 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as to inhibit the expression of certain genes involved in the metabolism of drugs. 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has also been found to inhibit the activity of certain enzymes involved in the metabolism of fatty acids, as well as to inhibit the expression of certain genes involved in the metabolism of fatty acids.
実験室実験の利点と制限
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is stable and can be stored for long periods of time.
However, 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole also has certain limitations. It is a relatively toxic compound, and it can be hazardous to handle. In addition, it can be difficult to obtain in large quantities, and it may be difficult to obtain in pure form.
将来の方向性
The use of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole in laboratory experiments is likely to continue to expand, as it has a wide range of applications in the fields of biochemistry and physiology. Possible future directions for 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole include the development of new methods for the synthesis of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole, the development of new methods for the application of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole in laboratory experiments, and the development of new methods for the use of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole in drug discovery and development. In addition, 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole could be used in the development of new drugs for the treatment of various diseases, such as cancer and infectious diseases.
Conclusion
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole is an important compound with a wide range of industrial and scientific applications. It is a relatively inexpensive compound, and it is readily available. It has been used in a variety of organic synthesis methods, as well as for research applications in the fields of biochemistry and physiology. 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has been found to have a wide range of biochemical and physiological effects, and it has been found to inhibit the activity of certain enzymes, transporters, and transcription factors. In addition, 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has several advantages for laboratory experiments, but it also has certain limitations. Possible future directions for 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole include the development of new methods for the synthesis of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole, the development of new methods for the application of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole in laboratory experiments, and the development of new methods for the use of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole in drug discovery and development.
合成法
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole can be synthesized in a two-step process that involves the reaction of 3-ethoxypropylchloride with 5-chloromethyl-2-methanesulfonyl-1H-imidazole. The first step involves the reaction of 3-ethoxypropylchloride with 5-chloromethyl-2-methanesulfonyl-1H-imidazole to form the intermediate compound 5-(chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole. The second step involves the hydrolysis of the intermediate compound to form 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole.
科学的研究の応用
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has been used as an important intermediate in the synthesis of various compounds, including pharmaceuticals, pesticides, and herbicides. It is also used in various biochemical and physiological studies. 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has been used to study the effect of compounds on the activity of enzymes, to study the effect of compounds on the metabolism of cells, and to study the effect of compounds on the expression of genes.
特性
IUPAC Name |
5-(chloromethyl)-1-(3-ethoxypropyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-3-16-6-4-5-13-9(7-11)8-12-10(13)17(2,14)15/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVKHQPIXPSSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)


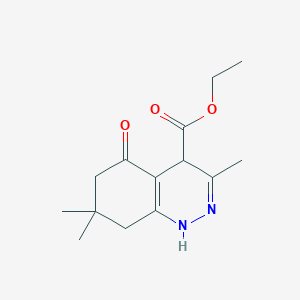

![5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole](/img/structure/B6339882.png)
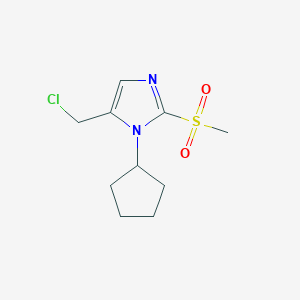
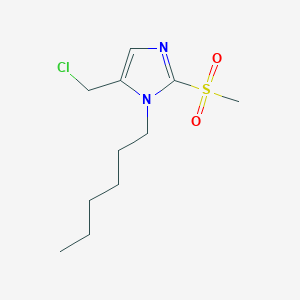
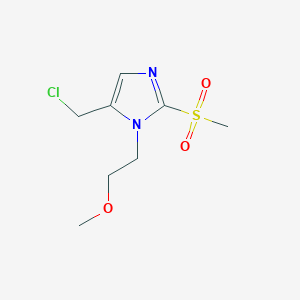

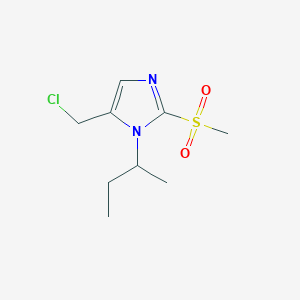

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)
